molecular formula C21H19N3O3 B607162 DMX-5804 CAS No. 2306178-56-1

DMX-5804

货号: B607162
CAS 编号: 2306178-56-1
分子量: 361.401
InChI 键: FUSHFOGORKZNNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMX-5804 is a potent, orally active, and selective blocker of mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). It promotes the survival of human stem cell-derived cardiomyocytes and reduces infarct size in vivo .


Molecular Structure Analysis

This compound has the chemical formula C21H19N3O3. Its exact mass is 361.1426 and its molecular weight is 361.401 .


Chemical Reactions Analysis

This compound is a selective inhibitor of the stress-activated kinase MAP4K4. It suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .


Physical and Chemical Properties Analysis

This compound has the chemical formula C21H19N3O3. Its exact mass is 361.1426 and its molecular weight is 361.401. The elemental analysis shows that it contains C, 69.79; H, 5.30; N, 11.63; O, 13.28 .

科学研究应用

视网膜神经元再生

DMX-5804 已被用于研究,以促进成年小鼠的穆勒氏胶质细胞中视网膜神经元的再生 {svg_1}. 该化合物抑制 MAP4K4、MAP4K6 和 MAP4K7,它们是保守的 Misshapen 亚家族的 ste20 激酶同源物,抑制哺乳动物穆勒氏胶质细胞 (MG) 中的 YAP 活性,因此增强了它们被重新编程的能力 {svg_2}. 这项研究为体内视网膜再生的药物诱导提供了一条新途径 {svg_3}.

心肌梗死中的心脏保护

This compound 已被用于临床前试验,以减少猪的心肌梗死面积 {svg_4}. 该化合物是应激激活激酶 MAP4K4 的选择性抑制剂,抑制小鼠心肌梗死 (MI)、人类多能干细胞衍生的心肌细胞 (hPSC-CM) 和 3D 人工心脏组织中的细胞死亡 {svg_5}. 这项研究表明,this compound 可能用于治疗心肌梗死 {svg_6}.

缓解心脏微血管功能障碍

研究表明,this compound 通过减少内皮细胞铁死亡可以缓解 db/db 小鼠的心脏微血管功能障碍 {svg_7}. 这表明 this compound 可能用于治疗心脏微血管疾病 {svg_8}.

炎症调节

DMX-5084,this compound 的另一个名称,已被证明可以调节炎症 {svg_9}. 这表明该化合物可能用于治疗炎症性疾病 {svg_10}.

细胞骨架功能调节

DMX-5084 已被证明可以调节细胞骨架功能 {svg_11}. 这表明该化合物可能用于治疗与细胞骨架功能障碍相关的疾病 {svg_12}.

细胞死亡调节

DMX-5084 已被证明是细胞死亡的关键介质 {svg_13}. 这表明该化合物可能用于治疗与细胞死亡相关的疾病 {svg_14}.

癌症治疗的潜在应用

DMX-5084 已被证明在癌症中起着重要作用 {svg_15}. 这表明该化合物可能用于治疗癌症 {svg_16}.

糖尿病和神经退行性疾病治疗的潜在应用

DMX-5084 已被证明在糖尿病和神经退行性疾病中起着重要作用 {svg_17}. 这表明该化合物可能用于治疗这些疾病 {svg_18}.

作用机制

Target of Action

DMX-5804, also known as DMX-5084, is a potent, orally active, and selective inhibitor of the stress-activated kinase MAP4K4 . The primary targets of this compound are MAP4K4, MAP4K6, and MAP4K7 . These kinases are part of the Misshapen subfamily of ste20 kinases homologs and play a crucial role in various cellular processes, including cell proliferation and differentiation .

Mode of Action

This compound acts by inhibiting the activity of MAP4K4, MAP4K6, and MAP4K7 . These kinases are known to repress YAP activity in mammalian Müller glia (MG), thereby restricting their ability to be reprogrammed . By inhibiting these kinases, this compound allows MG to regain their ability to proliferate and enter into a retinal progenitor cell (RPC)-like state after NMDA-induced retinal damage .

Biochemical Pathways

The inhibition of MAP4K4, MAP4K6, and MAP4K7 by this compound leads to an increase in YAP activity in MG . This results in the MG’s ability to proliferate and differentiate into RPC-like cells . Moreover, spontaneous trans-differentiation of MG into retinal neurons expressing both amacrine and retinal ganglion cell (RGC) markers occurs after inhibitor withdrawal .

Pharmacokinetics

This compound has been developed for intravenous testing in large-mammal myocardial infarction (MI) models . A soluble, rapidly cleaved pro-drug of this compound, known as DMX-10001, was used for these tests . This compound concentrations exceeded fivefold the levels that rescued human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and reduced infarct size in mice after oral dosing with this compound itself .

Result of Action

This compound suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . It enhances cardiomyocyte survival and reduces ischemia-reperfusion injury in mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, NMDA-induced retinal damage can trigger the reprogramming capacity of MG, which is enhanced by this compound . .

未来方向

DMX-5804 has shown potential in promoting the survival of human stem cell-derived cardiomyocytes and reducing infarct size in vivo . It also promotes retinal neuron regeneration from Müller glia in adult mice . These findings suggest that this compound could be further explored for its therapeutic potential in cardiac and retinal diseases.

生化分析

It has been studied for its role in suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .

Biochemical Properties

DMX-5804 interacts with the stress-activated kinase MAP4K4. It suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . This compound is more potent on human MAP4K4 with a pIC50 of 8.55 than MINK1/MAP4K6 and TNIK/MAP4K7 with pIC50 of 8.18 and 7.96, respectively .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the stress-activated kinase MAP4K4. This inhibition suppresses cell death in various cell types and tissues .

Temporal Effects in Laboratory Settings

It has been shown to suppress cell death in various cell types and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, an escalating dose-response assay showed that this compound blocked YAP phosphorylation in the neuroretina at 6 hours after intraperitoneal (i.p.) injection (dose range: 0.5 mg/kg to 10 mg/kg) .

Metabolic Pathways

It is known to inhibit the stress-activated kinase MAP4K4 .

属性

IUPAC Name

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHFOGORKZNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of DMX-5804 in the context of cardiac injury?

A: this compound functions as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) [, ]. Research suggests that during oxygen deprivation (hypoxia), MAP4K4 becomes upregulated and triggers signaling pathways that lead to cardiomyocyte death []. By inhibiting MAP4K4, this compound disrupts this cascade, promoting cardiomyocyte survival and potentially reducing infarct size following cardiac injury [].

Q2: What evidence supports the potential of this compound as a cardioprotective agent?

A: Studies utilizing human stem cell-derived cardiomyocytes have demonstrated that this compound can effectively block MAP4K4 activity, leading to improved cell viability and functionality under hypoxic conditions []. Additionally, preclinical studies in mouse models showed a reduction in infarct size following cardiac injury when this compound was administered [].

Q3: Beyond its role in cardiac injury, are there other areas of research involving MAP4K4 and this compound?

A: Studies indicate that MAP4K4 plays a role in exacerbating cardiac microvascular injury in the context of diabetes by influencing the modification of Dynamin-related protein 1 (Drp1) []. Furthermore, research suggests that MAP4K4 activity is modulated by RhoA in vascular smooth muscle cells, influencing the development of abdominal aortic aneurysms []. These findings suggest that this compound, as a MAP4K4 inhibitor, may hold therapeutic potential in other cardiovascular diseases beyond myocardial infarction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。